molecular formula C9H14N2O B128870 2-(Tert-butyl)-4-methoxypyrimidine CAS No. 140201-04-3

2-(Tert-butyl)-4-methoxypyrimidine

Cat. No. B128870
M. Wt: 166.22 g/mol
InChI Key: GYXLBTAQOUCOCP-UHFFFAOYSA-N
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Description

“2-(Tert-butyl)-4-methoxypyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The tert-butyl group is a bulky alkyl substituent known for its steric hindrance, and the methoxy group is an ether that could potentially participate in various chemical reactions.


Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography, NMR, or computational methods. Unfortunately, without specific data or resources, a detailed analysis isn’t possible .


Chemical Reactions Analysis

The chemical reactivity of “2-(Tert-butyl)-4-methoxypyrimidine” would be influenced by the presence of the pyrimidine ring, the tert-butyl group, and the methoxy group. The pyrimidine ring, being aromatic, might undergo electrophilic substitution reactions. The tert-butyl group could potentially influence the reactivity due to its steric hindrance .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Tert-butyl)-4-methoxypyrimidine” would depend on its molecular structure. Some general predictions can be made based on the functional groups present. For example, the presence of the pyrimidine ring might contribute to its aromaticity and stability. The tert-butyl group might increase its lipophilicity, and the methoxy group might influence its polarity .

Safety And Hazards

The safety and hazards associated with “2-(Tert-butyl)-4-methoxypyrimidine” would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The future directions for the study of “2-(Tert-butyl)-4-methoxypyrimidine” would depend on its potential applications. It could be explored for its potential uses in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-tert-butyl-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9(2,3)8-10-6-5-7(11-8)12-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXLBTAQOUCOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butyl)-4-methoxypyrimidine

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